N-Acetylglucosamine hexasaccharide 1-4
Description
Definition and Nomenclature
This compound (also known as chitohexaose) is a carbohydrate oligomer composed of six N-acetylglucosamine (GlcNAc) units connected by β(1→4) glycosidic linkages. This compound has the molecular formula C48H80N6O31 and a molecular weight of 1237.2 g/mol. Several synonyms exist for this compound, including "(GlcNAc)6 (1-4)," "hexaoligochitin," and "hexaacetyl-chitohexaose". Its complete IUPAC name is "beta-D-Glucopyranose, O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-". This complex nomenclature reflects its structure as six linked GlcNAc units.
Structural Context: β(1→4)-Linked Polysaccharide
This compound represents a defined segment of chitin, one of nature's most abundant biopolymers. Chitin is a linear polymer of β(1→4)-linked N-acetylglucosamine units that forms the exoskeletons of arthropods (insects and crustaceans), the cell walls of most fungi, and is a major component of mollusks' radulas and cephalopods' beaks.
The β(1→4) linkage between the GlcNAc units creates a rigid, linear structure that contributes to the mechanical strength of chitin-based biological materials. Each GlcNAc unit consists of a glucopyranose ring with an N-acetylamino group at the C-2 position. This specific arrangement of six GlcNAc units provides this compound with distinctive binding properties, particularly in interactions with enzymes such as lysozyme and chitinases.
Unlike longer chitin polymers, this compound is soluble in aqueous solutions, making it particularly valuable for biochemical studies. The compound's six GlcNAc units provide sufficient length to span the binding sites of many chitin-binding proteins and enzymes, making it an ideal substrate for studying these interactions.
Relevance in Glycobiology and Biochemical Research
This compound serves multiple critical functions in glycobiology and biochemical research. It is frequently used as a standard or reference compound in analytical procedures involving chitin and chitosan characterization. As a defined oligosaccharide with precisely six GlcNAc units, it provides researchers with a reliable tool for calibrating analytical methods and validating experimental protocols.
In enzyme research, this compound plays a pivotal role in understanding the mechanisms of chitin-degrading enzymes. Crystal structure studies of the Escherichia coli lytic transglycosylase MltA in complex with chitohexaose have revealed crucial insights into how these enzymes recognize and bind their substrates. The chitohexaose was found to bind with all six saccharide residues in the active site groove, inducing a large reorientation of the enzyme's structural domains that narrows the active site groove and allows tight interactions between the oligosaccharide and residues from both domains.
Additionally, this compound has emerged as a valuable tool for studying immune responses. Research has shown that it can activate macrophages through an alternate pathway, potentially inhibiting LPS-induced inflammatory responses. This property has sparked interest in its potential therapeutic applications for conditions characterized by excessive inflammation, such as endotoxemia.
Properties
CAS No. |
13319-33-0 |
|---|---|
Molecular Formula |
C48H80N6O31 |
Molecular Weight |
1237.2 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H80N6O31/c1-13(60)49-25-36(71)31(66)19(7-55)76-43(25)75-12-24-40(82-44-26(50-14(2)61)37(72)32(67)20(8-56)77-44)42(84-46-28(52-16(4)63)39(74)34(69)22(10-58)79-46)30(54-18(6)65)48(81-24)85-47-29(53-17(5)64)41(35(70)23(11-59)80-47)83-45-27(51-15(3)62)38(73)33(68)21(9-57)78-45/h19-48,55-59,66-74H,7-12H2,1-6H3,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+/m1/s1 |
InChI Key |
QHXJHQUGUOEOLW-YZIYJOPFSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Other CAS No. |
13319-33-0 |
Synonyms |
(GlcNAc)6 (1-4) N-acetylglucosamine hexasaccharide 1-4 |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
N-Acetylglucosamine hexasaccharide 1-4 consists of six N-acetylglucosamine units linked by β-(1,4) glycosidic bonds. This specific arrangement contributes to its functionality in biological systems and its interaction with various biomolecules.
Glycobiology
N-Acetylglucosamine hexasaccharide plays a crucial role in glycobiology, particularly in the study of glycoproteins and proteoglycans. These biomolecules are essential for cellular recognition processes and signaling pathways. The hexasaccharide's structure allows it to serve as a model for understanding glycan interactions in cell biology .
Pharmaceutical Development
The hexasaccharide has been investigated for its potential as a therapeutic agent. Its anti-inflammatory properties have been documented, suggesting applications in treating conditions such as arthritis and inflammatory bowel disease. Studies show that N-acetylglucosamine can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, indicating its role in modulating immune responses .
| Application | Mechanism | Potential Use |
|---|---|---|
| Anti-inflammatory agent | Inhibition of IL-6 and TNF-α production | Treatment of arthritis |
| Glycan interaction studies | Model for glycoprotein structure-function relationships | Understanding cell signaling |
| Sialic acid synthesis substrate | Precursor for sialic acid derivatives | Development of antiviral drugs |
Biotechnological Applications
N-Acetylglucosamine hexasaccharide is also utilized in biotechnology for the production of biofuels from chitin waste. Microorganisms like Rhodotorula glutinis can convert this hexasaccharide into bioethanol, showcasing its potential as a sustainable resource .
Inflammation Studies
In a recent study, derivatives of N-acetylglucosamine were synthesized to enhance anti-inflammatory effects. The compound BNAG1 exhibited significant inhibition of leukocyte migration and cytokine production in mouse models, highlighting the therapeutic potential of modified N-acetylglucosamine structures in inflammation-related diseases .
Sialic Acid Production
Research has demonstrated that N-acetylglucosamine hexasaccharide serves as a substrate for synthesizing sialic acids, which are critical for viral recognition and binding during infections. This application is particularly relevant for developing neuraminidase inhibitors used in treating influenza .
Cosmetic Industry
N-Acetylglucosamine hexasaccharide is increasingly used in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. Its inclusion in skincare products can improve hydration and promote skin repair mechanisms .
Nutraceuticals
The compound is also marketed as a dietary supplement aimed at joint health, leveraging its anti-inflammatory properties to support cartilage maintenance and reduce pain associated with osteoarthritis .
Comparison with Similar Compounds
Structural and Enzymatic Comparisons
GlcNAc Tetrasaccharide (β-1,4-linked, 4 units)
- Key Features : Shorter chain length (four GlcNAc units) with identical β-1,4 linkages.
- Enzymatic Interaction: Binds to lysozyme similarly to the hexasaccharide but is cleaved slowly, indicating that chain length is critical for efficient catalysis. Nonproductive complexes dominate its pH-dependent binding profile .
- Biological Role : Used to study lysozyme subsite occupancy but lacks the hexasaccharide’s utility in probing transglycosylation.
Escherichia coli O18A1 Hexasaccharide
- Key Features : Branched glucose residue attached to the terminal GlcNAc in its repeating unit .
- Enzymatic Interaction : Recognized by tail spike proteins (TSPs) with high specificity. Subtle structural differences (e.g., branching) dictate serogroup specificity in bacterial LPS recognition.
- Biological Role : Contributes to antigenic diversity in bacterial pathogens, unlike the unbranched GlcNAc hexasaccharide.
4-Deoxy-GlcNAc Derivatives
- Key Features : Lack the 4-hydroxyl group on GlcNAc residues.
- Enzymatic Interaction: Poor substrates for β-N-acetylhexosaminidases due to the absence of the 4-OH group, which is critical for catalytic activity. However, they serve as glycosyl donors in transglycosylation reactions .
- Biological Role : Used to engineer modified glycans with altered enzyme specificity.
Clostridioides difficile PS-II Hexasaccharide
- Key Features : Branched hexaglycosyl phosphate repeating unit with Glc, GalNAc, and Man residues .
- Biological Role: Conjugated to CRM197 carrier protein, it elicits IgG and IgA responses in mice and humans, demonstrating higher immunogenicity than smaller glycans (e.g., disaccharides).
- Key Difference: Contains heterogeneous monosaccharides (unlike homogeneous GlcNAc hexasaccharide), enabling broader antigenic epitopes.
Hyaluronan Hexasaccharide
- Key Features : Composed of alternating GlcNAc and glucuronic acid residues.
- Enzymatic Interaction : Binds to hyaluronate lyase in subsites 2–2, contrasting with the β-1,4-GlcNAc hexasaccharide’s lysozyme interaction. Sulfation at C-4 of GalNAc (in chondroitin sulfate) further alters enzyme binding .
- Biological Role : Involved in extracellular matrix degradation, unlike the lysozyme-focused GlcNAc hexasaccharide.
Key Research Findings
- Chain Length and Catalysis : The hexasaccharide’s six-unit structure is optimal for lysozyme processivity, while shorter chains (e.g., tetrasaccharides) exhibit reduced cleavage efficiency .
- Branching and Specificity: Branched hexasaccharides (e.g., E. coli O18A1) highlight how minor structural variations dictate biological specificity, such as bacterial serogroup differentiation .
- Chemical Modifications: Removal or substitution of functional groups (e.g., 4-deoxy derivatives) disrupts enzyme interactions but enables novel synthetic applications .
- Immunogenicity: Larger glycans like the PS-II hexasaccharide elicit stronger immune responses than smaller epitopes, emphasizing size-dependent antigenicity .
Preparation Methods
Electrochemical Polyglycosylation and Cyclization
Electrochemical methods have emerged as a powerful tool for constructing glycosidic bonds without traditional activating agents. A breakthrough in synthesizing cyclic α-1,4-hexa-N-acetylglucosamine (1 ) was achieved through a one-pot, three-step electrochemical process. The strategy begins with a thioglycoside monomer (5 ) protected with a 2,3-oxazolidinone group, which prevents undesired side reactions during oxidation. Electrochemical polyglycosylation at −40°C in dichloromethane, using tetrabutylammonium triflate (Bu₄NOTf) as an electrolyte, generates linear oligosaccharides (6–10 ) with α-1,4-linkages.
Critical to this process is the in situ generation of triflic acid (TfOH), which catalyzes the isomerization of β-glycosidic byproducts to the desired α-anomers. After polyglycosylation, raising the temperature to 25°C for 1 hour ensures complete isomerization, as confirmed by the disappearance of β-linkage signals (δ 4.8–5.5 ppm) in ¹H NMR. Subsequent electrochemical cyclization under anodic oxidation conditions (−40°C, 3.0 F mol⁻¹) yields cyclic hexasaccharide 2 in 44% yield.
Table 1: Optimization of Electrochemical Polyglycosylation Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | −40°C | 44 |
| Electricity (F mol⁻¹) | 3.0 | 44 |
| Electrolyte | Bu₄NOTf (0.1 M) | 44 |
| Solvent | CH₂Cl₂ | 44 |
The method’s efficiency stems from its ability to bypass traditional glycosylation activators, though challenges remain in scaling due to the high electricity demand and low-temperature requirements.
Chemoenzymatic Assembly of Hexasaccharide Intermediates
Enzyme-Catalyzed Elongation and Modification
Chemoenzymatic strategies leverage the specificity of glycosyltransferases and sulfotransferases to assemble complex oligosaccharides. A notable example involves the synthesis of a hexasaccharide intermediate (GlcNTFA-GlcA-GlcNS-GlcA-GlcNS-GlcA-pnp) using a combination of elongation, sulfation, and epimerization steps. The process begins with a monosaccharide precursor (GlcA-pnp), which undergoes iterative enzymatic elongation with UDP-sugars.
Key enzymes include:
-
C5-epimerase : Converts glucuronic acid (GlcA) to iduronic acid (IdoA) with 90% efficiency.
-
2-O-sulfotransferase (OST) : Introduces sulfate groups at the 2-O position of uronic acids.
After enzymatic modifications, anion-exchange HPLC isolates GlcA2S- and IdoA2S-containing hexasaccharides with >93% purity. While this approach excels in regiospecificity, its application to non-sulfated N-acetylglucosamine oligomers requires adaptation, particularly in eliminating sulfate incorporation.
Chemical and Enzymatic Hydrolysis of Chitin Derivatives
Acid Hydrolysis and N-Acetylation
Traditional production of N-acetylglucosamine (GlcNAc) monomers via chitin hydrolysis provides a foundation for oligosaccharide synthesis. Concentrated HCl (15–36%) at 40–80°C hydrolyzes chitin into GlcN, which is subsequently N-acetylated using acetic anhydride in methanol. However, direct extension to hexasaccharides is hindered by low yields (<65%) and heterogeneous chain lengths.
Continuous Enzymatic Hydrolysis Systems
A continuous bioreactor system addresses these limitations by combining mechanical chitin pretreatment (ball milling, steam explosion) with immobilized chitinases and N-acetylglucosaminidases. In this setup:
-
Serratia marcescens QM B1466 produces chitinolytic enzymes (105 U/mL activity).
-
A two-stage reactor hydrolyzes chitin into GlcNAc via adsorbed chitinases (first stage) and soluble NAGase (second stage).
-
Cross-flow ultrafiltration isolates hexasaccharide fractions with >98% purity, though chitobiose contamination necessitates further purification.
Convergent Chemical Synthesis via Orthogonal Glycosylation
Protecting Group Strategy and One-Pot Glycosylation
A convergent (1 + 2 + 2 + 1) approach synthesizes phosphorylated zwitterionic hexasaccharides, demonstrating adaptability for α-1,4-linked N-acetylglucosamine. Benzyl (Bn), naphthylmethyl (NAP), and trichloroacetyl (TCA) groups provide orthogonal protection, enabling sequential glycosylation.
Critical Steps :
-
Stereoselective β-glycosylation : Achieved using trichloroacetamido (TCA)-protected donors and Et₂O as a participating solvent.
-
Reductive benzylidene opening : Regioselectively exposes O4 for phosphorylation.
Table 2: Yields of Key Glycosylation Reactions
| Reaction Step | Donor/Acceptor | Yield (%) |
|---|---|---|
| Fucose coupling | Donor 4 + Acceptor 5 | 68 |
| Galacturonate-glycosamine bond | Donor 8 + Acceptor 9 | 72 |
| Final hexasaccharide assembly | Donor 7 + Acceptor 34 | 25 |
Despite the method’s precision, the final glycosylation step suffers from low yields (25%) due to poor nucleophilicity of the C4-OH group.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Electrochemical synthesis offers the highest α-selectivity (100%) but requires specialized equipment and excess electricity.
-
Chemoenzymatic methods provide regiospecificity (>93% purity) but necessitate costly enzyme production.
-
Convergent chemical synthesis allows precise control over protecting groups but struggles with low yields in critical steps.
Q & A
Q. How does lysozyme catalyze the hydrolysis of N-Acetylglucosamine hexasaccharide 1-4?
Lysozyme cleaves the β-1,4 glycosidic bond between the fourth (D) and fifth (E) N-acetylglucosamine (GlcNAc) residues in the hexasaccharide. The enzyme's active site cleft accommodates six GlcNAc units, with carboxyl groups (Glu35 and Asp52) facilitating acid-base catalysis. Glu35 protonates the glycosidic oxygen, while Asp52 stabilizes the oxocarbenium ion intermediate. The distorted half-chair conformation of the D residue lowers the activation energy, enabling efficient hydrolysis .
Q. What analytical methods are used to quantify N-Acetylglucosamine hexasaccharide in polysaccharide mixtures?
- Colorimetric Assay : The phenol-sulfuric acid method detects reducing sugars by forming an orange-yellow chromophore, suitable for submicrogram-level quantification .
- HPLC with Derivatization : N-Acetylglucosamine derivatives are separated via specialized HPLC columns (e.g., aminopropyl silica) and quantified using UV or fluorescence detection .
- Reducing Sugar Assay : Hydrolysis products are measured using reducing-end assays (e.g., 3,5-dinitrosalicylic acid) to track reaction progress .
Q. What structural features enable the hexasaccharide to bind lysozyme?
The hexasaccharide adopts a distorted chair conformation at the cleavage site (residue D), allowing it to fit into lysozyme's active site cleft. Crystallographic studies show that residues A–C and F adopt stable chair conformations, while residue D is forced into a high-energy half-chair conformation, facilitating bond cleavage .
Advanced Research Questions
Q. How can this compound be synthesized with regioselective glycosidic linkages?
- BF₃·Et₂O-Mediated Glycosylation : Use 1.5 equivalents of BF₃·Et₂O at room temperature to promote coupling between protected GlcNAc donors and acceptors. The Lewis acid reduces nucleophilic interference from N-acetyl groups, improving yield .
- Protecting Group Strategy : Temporary groups (e.g., benzylidene) are used to control reactivity during stepwise assembly. Global deprotection is achieved via hydrogenolysis or acid hydrolysis .
Q. How does pH influence the kinetic parameters of lysozyme-catalyzed hexasaccharide hydrolysis?
The reaction rate peaks at pH ~5.0 due to optimal protonation states of Glu35 (protonated) and Asp52 (deprotonated). At pH >7, deprotonation of Glu35 reduces catalysis, while at pH <3, excessive protonation disrupts substrate binding. Rates are measured via reducing sugar assays or charcoal column analysis for transglycosylation products .
Q. How do subsite interactions dictate chitinase specificity for N-Acetylglucosamine hexasaccharide?
Family 19 chitinases (e.g., from Aeromonas sp.) hydrolyze the hexasaccharide at the second glycosidic bond from the non-reducing end, producing (GlcNAc)₂ and (GlcNAc)₄. Subsite mapping (-2, -1, +1, +2, +3, +4) reveals preferential binding to the non-reducing end, unlike plant chitinases (-3 to +3 subsites) .
Q. What advanced techniques characterize hexasaccharide-protein interactions?
- NMR Titration : Monitor chemical shift perturbations in the Link_TSG6 protein upon binding ΔC444S hexasaccharide to identify binding residues .
- Analytical Ultracentrifugation (AUC) : Quantify hexasaccharide-induced dimerization of Link_TSG6 by fitting sedimentation data to a monomer-dimer model. A dissociation constant (Kd) of 151 µM was derived for ΔC444S binding .
Q. How are contradictory data on lectin binding specificity resolved for N-Acetylglucosamine oligomers?
Hemagglutination inhibition assays rank inhibitory potency as pentasaccharide > tetrasaccharide > trisaccharide > hexasaccharide > disaccharide. This suggests lectins prefer intermediate chain lengths due to steric and multivalent binding effects, validated via competitive ELISA and surface plasmon resonance (SPR) .
Q. What challenges arise in late-stage functionalization of N-Acetylglucosamine hexasaccharide?
Q. How do transglycosylation and hydrolysis compete in lysozyme-catalyzed reactions?
Transglycosylation dominates at high substrate concentrations (>10 mM) or in water-restricted environments (e.g., organic cosolvents). Product ratios are quantified via HPLC or mass spectrometry, with kinetic parameters (kcat/KM) favoring hydrolysis under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
